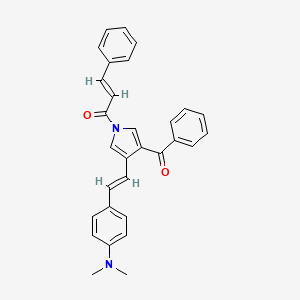
Cox-2/lox-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2/lox-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to selective COX-2 inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/lox-IN-1 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:
Formation of Indole/Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Aryl Amide Formation: The indole or indazole core is then coupled with benzoic acid derivatives using coupling reagents such as EDCI or DCC.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification methods .
Analyse Chemischer Reaktionen
Types of Reactions
Cox-2/lox-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Cox-2/lox-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and LOX pathways.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs with dual inhibitory action.
Wirkmechanismus
Cox-2/lox-IN-1 exerts its effects by binding to the active sites of both COX-2 and LOX enzymes, thereby inhibiting their catalytic activities. This dual inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the cyclooxygenase and lipoxygenase pathways, which are crucial for the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties but lacks LOX inhibition.
Zileuton: A selective 5-LOX inhibitor used for asthma treatment but does not inhibit COX-2.
Indomethacin: A non-selective COX inhibitor with significant gastrointestinal side effects.
Uniqueness
Cox-2/lox-IN-1 is unique due to its dual inhibitory action on both COX-2 and LOX enzymes, providing a broader anti-inflammatory effect with potentially fewer side effects compared to selective inhibitors .
Eigenschaften
Molekularformel |
C30H26N2O2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(E)-1-[3-benzoyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyrrol-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C30H26N2O2/c1-31(2)27-18-14-24(15-19-27)13-17-26-21-32(29(33)20-16-23-9-5-3-6-10-23)22-28(26)30(34)25-11-7-4-8-12-25/h3-22H,1-2H3/b17-13+,20-16+ |
InChI-Schlüssel |
DJOUJMHEDWBZJY-FLSFTJJESA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
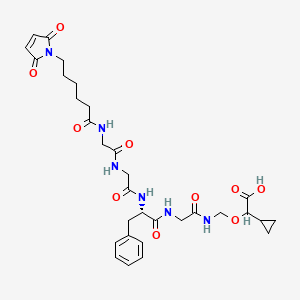


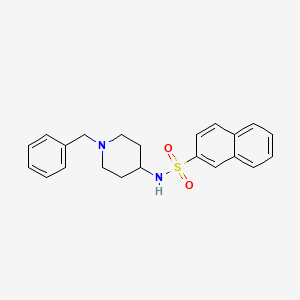
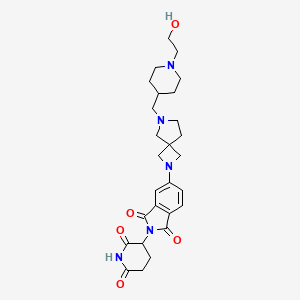
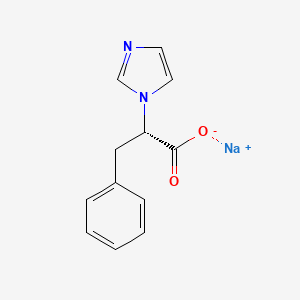

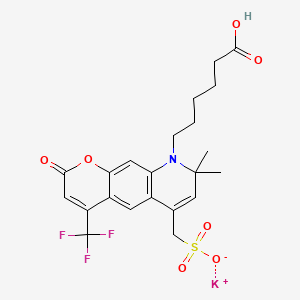

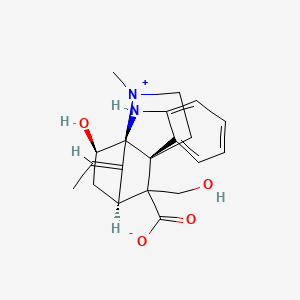
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)
